molecular formula C20H19ClN2O3S2 B2704856 3-((4-chlorophenyl)thio)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)propanamide CAS No. 895477-18-6

3-((4-chlorophenyl)thio)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)propanamide

Cat. No.: B2704856
CAS No.: 895477-18-6
M. Wt: 434.95
InChI Key: FFDIMRHMHSLIRD-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone with two critical substituents:

  • 4-(2,4-Dimethoxyphenyl)thiazol-2-yl: A thiazole ring substituted at position 4 with a 2,4-dimethoxyphenyl group, which enhances electron density and metabolic stability compared to unsubstituted aryl groups .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S2/c1-25-14-5-8-16(18(11-14)26-2)17-12-28-20(22-17)23-19(24)9-10-27-15-6-3-13(21)4-7-15/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDIMRHMHSLIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chlorophenyl)thio)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 2-aminothiophenol with α-haloketones under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzenethiol.

    Coupling with the Dimethoxyphenyl Group: The dimethoxyphenyl group can be coupled to the thiazole ring through a Suzuki coupling reaction using appropriate boronic acids and palladium catalysts.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety by reacting the intermediate with propanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

3-((4-chlorophenyl)thio)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Tin(II) chloride, iron powder, ethanol as solvent.

    Substitution: Amines, thiols, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Antimicrobial Properties
Preliminary studies suggest that 3-((4-chlorophenyl)thio)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)propanamide exhibits significant antimicrobial activity. This compound may inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi, similar to other thiazole derivatives . The mechanism of action is likely related to its ability to interact with microbial cell membranes or specific metabolic pathways.

Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it may possess cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF7). The activity is attributed to its structural features that allow it to interfere with cellular processes involved in cancer proliferation . Molecular docking studies have further elucidated its potential binding interactions with cancer-related targets, enhancing its profile as a prospective anticancer agent .

Structure-Activity Relationship

The unique combination of thioether and thiazole functionalities along with methoxy substitutions in 3-((4-chlorophenyl)thio)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)propanamide may enhance its solubility and biological activity compared to other similar compounds. A comparative analysis with structurally related compounds reveals that modifications in substituents can significantly influence their pharmacological profiles .

Compound NameStructureBiological Activity
N-(4-chlorophenyl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamideSimilar core structureAnticancer activity
(E)-3-(4-chlorophenyl)-N-(4-methoxyphenyl)prop-2-enamideContains similar aromatic groupsAntioxidant properties
3-(4-chlorophenyl)-N-(thiazol-2-yl)propanamideLacks methoxy substituentsAntimicrobial activity

Mechanism of Action

The mechanism of action of 3-((4-chlorophenyl)thio)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the aromatic groups can facilitate binding to these targets, leading to inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations

Thiazole Substitution :

  • The 2,4-dimethoxyphenyl group on the target’s thiazole enhances electron-donating effects compared to halogenated (e.g., 4-chlorophenyl in ) or fluorinated (e.g., 4-fluorophenyl in ) analogs. This may improve metabolic stability and membrane permeability .
  • Compounds with fused heterocycles (e.g., dibenzothiadiazocin in ) show heightened kinase selectivity but increased synthetic complexity.

Propanamide Substituents: The 3-((4-chlorophenyl)thio) group in the target compound introduces a sulfur atom, which may confer distinct binding interactions (e.g., covalent or hydrogen bonding) compared to indole () or furan () substituents. Sulfonyl or amino-linked propanamides (e.g., ) exhibit varied solubility and target affinities, suggesting the thioether in the target balances lipophilicity and reactivity.

Biological Activity Trends :

  • Thiazole-propanamide derivatives with aryl substitutions (e.g., 4-fluorophenyl in , 2,4-dimethoxyphenyl in the target) frequently target kinases or nuclear transport proteins (e.g., KPNB1).
  • Anticancer activity correlates with substituent bulk and electron density; the target’s dimethoxy groups may enhance DNA intercalation or protein binding compared to simpler analogs .

Biological Activity

3-((4-chlorophenyl)thio)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)propanamide is a synthetic compound that exhibits significant biological activity due to its complex structure, which includes a thioether linkage, a thiazole ring, and a propanamide functional group. This article explores its biological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20_{20}H19_{19}ClN2_{2}O3_{3}S2_{2}, with a molecular weight of approximately 435.0 g/mol. The structural complexity contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC20_{20}H19_{19}ClN2_{2}O3_{3}S2_{2}
Molecular Weight435.0 g/mol
CAS Number895475-62-4

Biological Activities

Preliminary studies indicate that 3-((4-chlorophenyl)thio)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)propanamide exhibits several biological activities:

  • Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50_{50} value lower than that of standard anticancer agents, indicating potent activity against melanoma and other tumors .
  • Antimicrobial Properties : Research suggests that the compound possesses antimicrobial activity, making it a candidate for further exploration in treating infections caused by resistant bacteria .
  • Anti-inflammatory Effects : The presence of methoxy groups in its structure may enhance its anti-inflammatory properties, as seen in similar compounds .

The mechanism by which 3-((4-chlorophenyl)thio)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)propanamide exerts its biological effects is still under investigation. However, it is believed to interact with specific cellular targets involved in cell proliferation and apoptosis pathways. Studies involving molecular dynamics simulations have suggested that the compound may bind to proteins associated with cancer progression .

Case Study 1: Anticancer Efficacy

A study conducted on various thiazole derivatives highlighted the efficacy of compounds similar to 3-((4-chlorophenyl)thio)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)propanamide against human cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of thiazole were tested against multiple bacterial strains. The results showed that compounds with similar structural features to 3-((4-chlorophenyl)thio)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)propanamide had significant inhibitory effects on bacterial growth .

Comparative Analysis with Similar Compounds

A comparison table illustrates the biological activities of structurally related compounds:

Compound NameStructure TypeBiological Activity
N-(4-chlorophenyl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamideOxadiazole derivativeAnticancer activity
(E)-3-(4-chlorophenyl)-N-(4-methoxyphenyl)prop-2-enamideEnamideAntioxidant properties
3-(4-chlorophenyl)-N-(thiazol-2-yl)propanamideThiazole derivativeAntimicrobial activity

Q & A

Q. Optimization Strategies :

  • Purification : Flash chromatography (30–50% ethyl acetate/petroleum ether) improves purity to >95% .
  • Yield enhancement : Suzuki-Miyaura cross-coupling for aryl group introduction (e.g., 2,4-dimethoxyphenyl boronic acid) achieves ~80% yield .

Q. Table 1: Synthetic Route Comparison

StepReagents/ConditionsYield (%)Purity (%)Reference
Thioether formationK₂CO₃, DMF, 80°C, 12h7590
Thiazole cyclizationEthanol, reflux, 6h6885
Amide couplingHATU, DIPEA, DCM, rt, 24h8295

How does the presence of 2,4-dimethoxyphenyl and 4-chlorophenylthio substituents influence the compound's bioactivity?

Q. Advanced Research Focus

  • 2,4-Dimethoxyphenyl : Enhances solubility via methoxy groups, facilitating membrane permeability. It also modulates electron density on the thiazole ring, affecting binding to hydrophobic enzyme pockets (e.g., kinase domains) .
  • 4-Chlorophenylthio : The electron-withdrawing chlorine stabilizes the thioether linkage and increases electrophilicity, potentially enhancing covalent interactions with cysteine residues in target proteins .

Q. Comparative Activity :

  • Removal of methoxy groups (e.g., 4-phenylthiazole analogs) reduces solubility and target affinity by ~40% .
  • Replacing chlorine with fluorine (as in DTT-205) alters selectivity profiles due to differences in van der Waals interactions .

What spectroscopic techniques are recommended for characterizing this compound?

Q. Basic Research Focus

  • ¹H/¹³C-NMR : Confirm regiochemistry of thiazole and propanamide moieties. Key signals include:
    • Thiazole C-2 proton at δ 7.8–8.2 ppm .
    • Methoxy groups at δ 3.8–4.0 ppm .
  • FT-IR : Validate amide C=O stretch at ~1650 cm⁻¹ and thioether C-S at ~650 cm⁻¹ .
  • HPLC-MS : Assess purity (>98%) and molecular ion [M+H]⁺ matching theoretical mass .

Q. Advanced Applications :

  • X-ray crystallography : Resolve conformational flexibility of the propanamide linker .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Are there known off-target interactions for this compound, and how to assess them?

Q. Advanced Research Focus

  • Kinase inhibition : Structural analogs (e.g., DTT-205) show off-target activity against CK1δ and p38α MAPK due to conserved ATP-binding pockets .
  • Assessment Methods :
    • Selectivity profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) .
    • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .

Q. Mitigation Strategies :

  • Introduce steric hindrance (e.g., bulkier substituents on the thiazole ring) to reduce off-target binding .

How to resolve discrepancies in biological activity data across different studies?

Q. Advanced Research Focus

  • Source of Contradictions :
    • Variability in assay conditions (e.g., ATP concentrations in kinase assays) .
    • Differences in cell lines (e.g., overexpression of efflux pumps affecting intracellular concentrations) .

Q. Methodological Solutions :

  • Orthogonal assays : Combine enzymatic assays with cell-based viability tests (e.g., MTT assays) .
  • Standardize protocols : Use identical buffer systems (e.g., 10 mM MgCl₂, 1 mM DTT in kinase assays) .

What computational methods predict the binding affinity of this compound with target proteins?

Q. Advanced Research Focus

  • Molecular docking (AutoDock Vina) : Simulate interactions with kinase domains, focusing on hydrogen bonds with hinge regions (e.g., Glu81 in CK1δ) .
  • MD simulations (GROMACS) : Assess stability of the propanamide linker in solvent (e.g., 100 ns trajectories) .
  • QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values) with IC₅₀ data .

What strategies mitigate solubility issues during in vitro assays?

Q. Advanced Research Focus

  • Co-solvents : Use DMSO (≤0.1%) or cyclodextrins to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) on methoxy substituents .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

How to design SAR studies focusing on the thiazole ring and propanamide linker?

Q. Advanced Research Focus

  • Thiazole Modifications :
    • Replace 2,4-dimethoxyphenyl with 3,4-dichlorophenyl to assess halogen effects on potency .
    • Introduce heterocycles (e.g., pyridine) to evaluate π-π stacking interactions .
  • Propanamide Linker :
    • Shorten to acetamide or elongate to butanamide to study chain length impact on flexibility .
    • Replace sulfur with oxygen (thioether to ether) to probe electronic effects .

Q. Table 2: SAR Insights from Analogous Compounds

ModificationActivity Change (%)Reference
2,4-Dimethoxy → 3,4-Dichloro+25% potency
Propanamide → Acetamide-35% solubility
Thioether → Ether-50% selectivity

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